

An In-Depth Technical Guide to the Spectroscopic Data of o-Isopropenyltoluene

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Compound of Interest

Compound Name: *o*-Isopropenyltoluene

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This guide provides a comprehensive analysis of the spectroscopic data for ***o*-isopropenyltoluene** (also known as 1-methyl-2-(prop-1-en-2-yl)benzene), a valuable organic compound in various research and industrial applications.^[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

***o*-Isopropenyltoluene** ($C_{10}H_{12}$) is an aromatic hydrocarbon featuring a toluene backbone substituted with an isopropenyl group at the ortho position.^[1] Its molecular weight is 132.20 g/mol.^[2] A thorough understanding of its spectroscopic signature is crucial for its synthesis, identification, and quality control in various applications, including polymer and resin production.^[1] This guide will delve into the nuances of its 1H NMR, ^{13}C NMR, IR, and Mass spectra, providing not just the data, but the rationale behind the spectral features.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of ***o*-isopropenyltoluene** and the expected electronic environments of its atoms.

Caption: Molecular structure of ***o*-isopropenyltoluene**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. The spectrum of **o-isopropenyltoluene** is characterized by signals in both the aromatic and aliphatic regions.

Experimental Protocol: A typical ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. A dilute solution of the sample in a deuterated solvent, such as chloroform-d (CDCl₃), is prepared. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The experiment is run at room temperature, and the data is processed with Fourier transformation.

Data and Interpretation:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.1-7.3	Multiplet	4H	Aromatic protons (Ar-H)
~5.3	Singlet	1H	Vinylic proton (=CH ₂)
~5.0	Singlet	1H	Vinylic proton (=CH ₂)
~2.3	Singlet	3H	Toluene methyl protons (Ar-CH ₃)
~2.1	Singlet	3H	Isopropenyl methyl protons (=C-CH ₃)

The aromatic protons appear as a complex multiplet due to the ortho-disubstitution pattern, which leads to overlapping signals. The two vinylic protons of the isopropenyl group are diastereotopic and would be expected to be two distinct signals, likely singlets or very finely split doublets due to geminal coupling. The methyl protons on the aromatic ring and the isopropenyl group each appear as sharp singlets, as they have no adjacent protons to couple with.

Caption: ^1H NMR spectral correlations for **o-isopropenyltoluene**.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ^{13}C isotope, proton decoupling is typically used to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.

Experimental Protocol: ^{13}C NMR spectra are typically acquired on the same spectrometer as the ^1H NMR, operating at a lower frequency (e.g., 75 or 125 MHz). The same sample solution in a deuterated solvent with TMS is used. A proton-decoupled pulse sequence is employed to simplify the spectrum and improve sensitivity.

Data and Interpretation:

Chemical Shift (δ , ppm)	Assignment
~145	Quaternary aromatic carbon (C-isopropenyl)
~142	Quaternary vinylic carbon ($=\text{C}(\text{CH}_3)$)
~136	Quaternary aromatic carbon (C-CH ₃)
~130	Aromatic CH
~128	Aromatic CH
~126	Aromatic CH
~125	Aromatic CH
~115	Vinylic carbon ($=\text{CH}_2$)
~22	Isopropenyl methyl carbon ($=\text{C}-\text{CH}_3$)
~19	Toluene methyl carbon (Ar-CH ₃)

The aromatic region of the ^{13}C NMR spectrum shows six distinct signals, corresponding to the six different carbon atoms of the benzene ring. The quaternary carbons (those without attached protons) generally have weaker signals. The vinylic carbons of the isopropenyl group are clearly distinguishable, as are the two methyl carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: For a liquid sample like **o-isopropenyltoluene**, the IR spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is first collected and then subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and water.

Data and Interpretation:

Wavenumber (cm^{-1})	Intensity	Assignment
~3080	Medium	=C-H stretch (vinylic and aromatic)
~2970	Medium-Strong	C-H stretch (aliphatic)
~1640	Medium	C=C stretch (vinylic)
~1600, 1480, 1450	Medium-Strong	C=C stretch (aromatic ring)
~890	Strong	=CH ₂ out-of-plane bend (vinylic)
~750	Strong	C-H out-of-plane bend (ortho-disubstituted aromatic)

The IR spectrum of **o-isopropenyltoluene** clearly indicates the presence of both aromatic and alkene functionalities. The C-H stretching vibrations above 3000 cm^{-1} are characteristic of sp^2 hybridized carbons. The C=C stretching vibrations for the vinyl group and the aromatic ring appear in the $1640\text{--}1450 \text{ cm}^{-1}$ region. The strong absorptions in the fingerprint region,

particularly around 890 cm^{-1} and 750 cm^{-1} , are highly diagnostic for the isopropenyl group and the ortho-disubstitution pattern of the aromatic ring, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Data and Interpretation:

m/z	Relative Intensity (%)	Proposed Fragment
132	High	$[\text{M}]^+$ (Molecular Ion)
117	High	$[\text{M} - \text{CH}_3]^+$
115	Moderate	$[\text{M} - \text{CH}_3 - \text{H}_2]^+$ or $[\text{C}_9\text{H}_7]^+$
91	Moderate	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

The mass spectrum of **o-isopropenyltoluene** shows a prominent molecular ion peak at m/z 132, confirming its molecular weight.^{[3][4]} A significant peak at m/z 117 corresponds to the loss of a methyl group ($-\text{CH}_3$), a common fragmentation pathway for molecules containing a methyl substituent.^[2] The peak at m/z 91 is characteristic of a tropylium ion, which is a common fragment for alkyl-substituted benzenes.

Caption: Proposed fragmentation pathway for **o-isopropenyltoluene** in mass spectrometry.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of **o-isopropenyltoluene**. Each

technique offers complementary information that, when integrated, confirms the molecular structure and provides a detailed understanding of its chemical properties. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling confident identification and utilization in their respective fields.

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